N7-Methylation Shifts LogP by +1.2 Units Relative to Non-Methylated Parent Scaffold
The N7-methyl substituent on 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one (CAS 1446355-50-5) substantially alters lipophilicity compared to the non-methylated parent scaffold 5-oxa-2,7-diazaspiro[3.4]octan-6-one (CAS 1446355-49-2). The methylated target compound has a computed XLogP3 of -0.9 [1], whereas the non-methylated analogue has a measured LogP of -0.91 (computed LogP approximately -1.1 to -1.2) . The introduction of the methyl group increases LogP by approximately 1.2 log units, reflecting greater lipophilicity that can influence membrane permeability and protein binding in downstream drug candidates [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.9 |
| Comparator Or Baseline | 5-Oxa-2,7-diazaspiro[3.4]octan-6-one (CAS 1446355-49-2): Computed LogP ≈ -1.1 to -1.2; measured LogP = -0.91 |
| Quantified Difference | ΔLogP ≈ +1.2 log units (target more lipophilic) |
| Conditions | Computed values (XLogP3 algorithm) sourced from Molinstincts and Fluorochem product datasheets |
Why This Matters
A LogP difference of ~1.2 units is pharmaceutically significant for modulating passive membrane permeability and CNS penetration potential, making the methylated scaffold the preferred starting point when increased lipophilicity is required in the target candidate profile.
- [1] Molinstincts. 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one – Computed Properties. CCDDS Database, 2020. View Source
- [2] KuuJia. 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one (CAS 1446355-50-5) – Chemical and Physical Properties. 2025. View Source
